BenchChemオンラインストアへようこそ!

Pivanex

Leukemia Gene Expression Cell Differentiation

Pivanex, also known as AN-9 or pivaloyloxymethyl butyrate, is a histone deacetylase (HDAC) inhibitor that functions as a prodrug of butyric acid. It is a short-chain fatty acid derivative designed to overcome the rapid metabolism and poor pharmacokinetics of its parent compound, butyric acid, thereby enabling effective intracellular delivery and sustained activity.

Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
CAS No. 37380-45-3
Cat. No. B1667277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePivanex
CAS37380-45-3
SynonymsAN 9
AN-9
pivalyloxymethyl butyrate
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCCC(=O)OCOC(=O)C(C)(C)C
InChIInChI=1S/C10H18O4/c1-5-6-8(11)13-7-14-9(12)10(2,3)4/h5-7H2,1-4H3
InChIKeyGYKLFBYWXZYSOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pivanex (CAS 37380-45-3) Procurement Guide: An Orally Active HDAC Inhibitor Prodrug for Oncology Research


Pivanex, also known as AN-9 or pivaloyloxymethyl butyrate, is a histone deacetylase (HDAC) inhibitor that functions as a prodrug of butyric acid [1]. It is a short-chain fatty acid derivative designed to overcome the rapid metabolism and poor pharmacokinetics of its parent compound, butyric acid, thereby enabling effective intracellular delivery and sustained activity [2]. The compound has been investigated in Phase II clinical trials for various malignancies, including non-small cell lung cancer (NSCLC), chronic lymphocytic leukemia (CLL), and malignant melanoma, demonstrating a generally well-tolerated safety profile [3][4].

Why Pivanex Cannot Be Substituted by Generic Butyrate or Other Short-Chain Fatty Acid HDAC Inhibitors


The selection of Pivanex over its parent compound, butyric acid, or other short-chain fatty acid (SCFA) HDAC inhibitors like valproic acid or phenylbutyrate is not a matter of simple analog substitution. Butyric acid exhibits extremely poor pharmacokinetics with a half-life of minutes in vivo, severely limiting its therapeutic utility [1]. Pivanex's acyloxyalkyl ester prodrug design dramatically alters its physicochemical and biological properties, conferring high lipophilicity (XLogP3-AA: 2.3) , which enables efficient cellular uptake and intracellular conversion to active metabolites [2]. Crucially, Pivanex also releases formaldehyde upon metabolism, a mechanism that contributes to its unique synergy with DNA-damaging agents like doxorubicin [3]. This prodrug strategy results in distinct potency, kinetics, and combinatorial pharmacology that cannot be replicated by simple SCFAs, making Pivanex a non-fungible tool for specific oncological research applications.

Quantitative Differentiation of Pivanex from Butyric Acid and Other HDAC Inhibitors


Pivanex Induces Cellular Differentiation and Gene Expression Changes Over 100x Faster than Butyric Acid

Pivanex acts as a superior prodrug of butyric acid (BA), achieving profound biological effects at lower concentrations and with dramatically faster kinetics. A direct comparative study in HL-60 leukemic cells demonstrated that Pivanex induces differentiation and modulates expression of key regulatory genes (c-myc and c-jun) at least 100 times faster than BA [1]. This rapid action is critical for studying early transcriptional events in differentiation pathways and underscores the inability of BA to serve as a functional substitute in time-sensitive assays.

Leukemia Gene Expression Cell Differentiation

Pivanex Downregulates BCR-ABL Oncoprotein and Acts Synergistically with Imatinib in CML

Pivanex exhibits a specific and therapeutically relevant mechanism not shared by all HDAC inhibitors: it directly reduces levels of the BCR-ABL fusion protein, the primary oncogenic driver in chronic myelogenous leukemia (CML) [1]. This downregulation is a key point of differentiation. Furthermore, Pivanex demonstrates synergistic activity when combined with the tyrosine kinase inhibitor imatinib (STI571) in K562 CML cells, a property not universally observed across the HDAC inhibitor class [1]. This evidence positions Pivanex as a unique tool for studying combination therapies aimed at overcoming imatinib resistance.

Chronic Myeloid Leukemia Drug Synergy BCR-ABL

Pivanex Demonstrates Clinical Safety and Preliminary Efficacy in Phase II Trials for Advanced NSCLC and CLL

Unlike many preclinical HDAC inhibitors, Pivanex has been advanced into multiple Phase II clinical trials, establishing a documented safety and tolerability profile in human patients [1][2]. In a multicenter Phase II trial for refractory non-small cell lung cancer (NSCLC), Pivanex (2.34 g/m²/day) was administered as a single agent and demonstrated a favorable safety profile with evidence of clinical activity [1]. Additionally, a pilot study in relapsed/refractory chronic lymphocytic leukemia (CLL) evaluated Pivanex (2.5 g/m²/day) and confirmed its tolerability [2]. This level of clinical validation provides a level of confidence for translational research that is absent for many comparator compounds.

Non-Small Cell Lung Cancer Chronic Lymphocytic Leukemia Phase II Clinical Trial

Pivanex Demonstrates Synergistic Anticancer Activity with Doxorubicin via Formaldehyde Release

A unique and critical feature of Pivanex is its metabolism to release formaldehyde, which mediates a synergistic anticancer effect with DNA-damaging agents like doxorubicin (Adriamycin) [1]. This is a distinct mechanism not shared by other butyrate prodrugs or most standard HDAC inhibitors. In IMR-32 neuroblastoma and MCF-7 breast cancer cells, the combination of Pivanex and doxorubicin resulted in synergistic cell killing [1]. This property makes Pivanex a specific and powerful tool for investigating this novel drug synergy mechanism, which is absent in alternatives like vorinostat or valproic acid.

Drug Synergy Formaldehyde Prodrug Chemotherapy

Comparative Potency: Pivanex is More Effective than BA but Less Potent than AN-7 in Certain In Vivo Models

A head-to-head comparison in murine cancer models demonstrated that while Pivanex (AN-9) possesses significant antimetastatic and antiangiogenic activity, its analog AN-7 (butyroyloxymethyl-diethyl phosphate) showed superior efficacy [1]. In a subcutaneous HT-29 colon carcinoma xenograft model, AN-7 caused a significantly greater inhibition of tumor growth and a 7-fold reduction in mean vessel density (MVD) compared to controls, while Pivanex showed a more modest effect [1]. In a 4T1 metastatic breast carcinoma model, AN-7 inhibited lung lesion formation by 76% whereas Pivanex inhibited by 47% (P<0.02) [1]. This places Pivanex's in vivo efficacy in context, showing it to be active but not the most potent analog in this specific series.

Anticancer Activity Xenograft Model In Vivo Pharmacology

Optimal Research Applications for Pivanex Based on Quantitative Evidence


Investigating Rapid Transcriptional Reprogramming in Leukemic Differentiation

Pivanex is the compound of choice for studies focused on the immediate early events following HDAC inhibition. Its ability to induce changes in c-myc and c-jun expression within minutes, at least 100x faster than butyric acid [1], makes it uniquely suited for time-resolved transcriptomic and proteomic analyses to dissect the initial signaling cascades leading to differentiation. Alternatives like butyric acid are too slow-acting to capture these critical early windows of activation.

Developing Combination Therapies for Imatinib-Resistant Chronic Myeloid Leukemia (CML)

Research aimed at overcoming imatinib resistance in CML is a key application for Pivanex. The compound's dual ability to inhibit HDACs and directly downregulate the BCR-ABL oncoprotein, combined with its demonstrated synergy with imatinib (STI571) [2], positions it as a critical tool for validating new combination regimens in preclinical CML models. This profile is distinct from HDAC inhibitors that do not affect BCR-ABL protein levels.

Exploring Formaldehyde-Mediated Drug Synergy with DNA-Damaging Agents

Pivanex is an essential reagent for investigating the role of formaldehyde release in enhancing the cytotoxicity of DNA-damaging chemotherapeutics like doxorubicin [3]. This is a specific mechanism that cannot be studied using non-formaldehyde-releasing HDAC inhibitors (e.g., vorinostat, valproic acid). Research programs focused on this unique form of drug synergy require Pivanex as a molecular tool to elucidate the underlying pathways and optimize combination protocols.

Translational Studies Requiring a Clinically Validated HDAC Inhibitor with Known Human Safety Profile

For research groups planning to transition from in vitro and in vivo models toward early-phase clinical investigation, Pivanex offers a significant advantage. The compound has already completed Phase II clinical trials in multiple cancer indications, establishing a defined human safety, tolerability, and dosing framework [4][5]. This prior clinical experience reduces translational uncertainty and provides a robust foundation for investigator-initiated trials or the development of new Pivanex-based combination therapies.

Quote Request

Request a Quote for Pivanex

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.